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molecular formula C15H13NO B1594602 2-(3-Phenoxyphenyl)propanenitrile CAS No. 32852-95-2

2-(3-Phenoxyphenyl)propanenitrile

Cat. No. B1594602
M. Wt: 223.27 g/mol
InChI Key: JSCONFOVXYGOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340740

Procedure details

451 mg of alpha-(methylthio)-alpha-(m-phenoxyphenyl)propionitrile was dissolved in 1 ml of anhydrous methanol, and 1.1 ml of a 2.3 M methanol solution of sodium methanethiolate was added. The mixture was stirred at room temperature for 2 hours. An aqueous solution of ammonium chloride (2 g/10 ml) was added, and the mixture was extracted with 10 ml of ether three times. The extract was washed with 15 ml of water three times, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel; hexane and methylene chloride) to afford 316 mg (yield 83%) of alpha-(m-phenoxyphenyl)-propionitrile as a colorless oil.
Name
alpha-(methylthio)-alpha-(m-phenoxyphenyl)propionitrile
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=1)([CH3:6])[C:4]#[N:5].C[S-].[Na+].[Cl-].[NH4+]>CO>[O:13]([C:9]1[CH:8]=[C:7]([CH:3]([CH3:6])[C:4]#[N:5])[CH:12]=[CH:11][CH:10]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
alpha-(methylthio)-alpha-(m-phenoxyphenyl)propionitrile
Quantity
451 mg
Type
reactant
Smiles
CSC(C#N)(C)C1=CC(=CC=C1)OC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 10 ml of ether three times
WASH
Type
WASH
Details
The extract was washed with 15 ml of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel; hexane and methylene chloride)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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